molecular formula C17H17NO2 B2599325 Phenyl(2-phenylmorpholino)methanone CAS No. 920136-83-0

Phenyl(2-phenylmorpholino)methanone

Cat. No.: B2599325
CAS No.: 920136-83-0
M. Wt: 267.328
InChI Key: UDUXHDAMTKMYEX-UHFFFAOYSA-N
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Description

Phenyl(2-phenylmorpholino)methanone (CID 16894723, Molecular Formula: C 17 H 17 NO 2 ) is a chemical compound featuring a 7-phenylquinoline (7PQ) motif, which has been identified as a novel pharmacophore in medicinal chemistry research . This compound belongs to a series of small molecules investigated for their potent inhibitory effects on necroptosis, a form of programmed cell death distinct from apoptosis . Research indicates that compounds within this series function as inhibitors of Receptor-Interacting Kinase 1 (RIPK1), a key protein in the necroptotic signaling pathway . The mechanism of action involves binding at the hinge region of the RIPK1 kinase domain, establishing them as ATP-competitive, type I kinase inhibitors. This action prevents RIPK1 autophosphorylation and subsequent activation, thereby halting the cell death pathway . Dysregulated necroptosis is implicated in the pathogenesis of various human diseases, including cancer, inflammatory conditions, and neurodegenerative disorders, making RIPK1 a target of significant therapeutic interest . As a research chemical, this compound provides a valuable tool for scientists exploring the molecular mechanisms of cell death and for validating novel inhibitors of this pathway. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

phenyl-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(15-9-5-2-6-10-15)18-11-12-20-16(13-18)14-7-3-1-4-8-14/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUXHDAMTKMYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Academic Context and Significance of Phenyl 2 Phenylmorpholino Methanone in Chemical Research

Structural Classifications and Nomenclatural Conventions within Relevant Chemical Families

Phenyl(2-phenylmorpholino)methanone belongs to two principal chemical families: ketones and morpholines. The name "methanone" is a systematic IUPAC nomenclature used for ketones. In this case, it indicates a central carbonyl group (C=O) bonded to two substituent groups: a phenyl group and the nitrogen atom of a 2-phenylmorpholine (B1329631) ring.

Structurally, the molecule is more precisely classified as an amide ; specifically, it is the N-benzoyl derivative of 2-phenylmorpholine. The bond between the carbonyl carbon and the morpholine (B109124) nitrogen gives it the characteristic properties of an amide. The presence of the phenyl group attached to the carbonyl and a second phenyl group at the 2-position of the morpholine ring makes it a complex, polyaromatic structure.

The parent compound, 2-phenylmorpholine, is the foundational structure for a class of compounds known as substituted phenylmorpholines. wikipedia.orgwikipedia.org These are recognized for their significant biological activities.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 920136-83-0 bldpharm.com
Molecular Formula C₁₇H₁₇NO₂
IUPAC Name Phenyl(2-phenylmorpholin-4-yl)methanone

| Classification | Amide, Morpholine Derivative |

Table 2: Nomenclature of Related Ketone/Methanone (B1245722) Compounds

Compound Name Molecular Formula CAS Number
(2-Methylphenyl)phenyl-methanone nist.gov C₁₄H₁₂O 131-58-8
[2-(Methylamino)phenyl]-phenylmethanone nih.gov C₁₄H₁₃NO 1859-76-3
(2-Methoxyphenyl)phenyl-methanone nist.gov C₁₄H₁₂O₂ 2553-04-0
(2-Chlorophenyl)(phenyl)methanone medchemexpress.com C₁₃H₉ClO 5162-03-8
Benzofuran-2-yl(phenyl)methanone sigmaaldrich.com C₁₅H₁₀O₂ 6272-40-8

Rationale for Comprehensive Academic Investigation into the Reactivity and Molecular Interactions of this compound

The academic interest in this compound stems from the established significance of its core components. The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve physicochemical properties such as solubility and bioavailability in drug candidates. chemimpex.com

The parent molecule, 2-phenylmorpholine , is a potent norepinephrine-dopamine releasing agent and serves as the basis for stimulant drugs like phenmetrazine. wikipedia.org Its derivatives are actively investigated for medical applications, including treatments for ADHD and as anorectics. wikipedia.org The hydrochloride salt of 2-phenylmorpholine is a versatile building block in the synthesis of analgesics, anti-inflammatory agents, agrochemicals, and materials for polymer chemistry. chemimpex.com

The addition of a benzoyl group to the morpholine nitrogen, creating this compound, is a common chemical strategy known as N-acylation. This modification can significantly alter the parent molecule's biological and chemical properties. N-acylation is often used to create prodrugs or to explore structure-activity relationships by changing the electronic and steric profile of the molecule. google.com Therefore, a comprehensive investigation into the reactivity and molecular interactions of this compound is a logical step to explore new therapeutic agents or chemical entities with novel properties.

Overview of Key Research Paradigms and Methodologies Applied to Complex Morpholine-Derived Ketones

The study of complex molecules like this compound involves a multidisciplinary approach combining synthesis, structural analysis, and computational modeling.

Synthesis: The primary method for preparing this compound would be the N-acylation of 2-phenylmorpholine. researchgate.net This typically involves reacting 2-phenylmorpholine with benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. The kinetics and efficiency of such reactions can be studied in various solvent systems. researchgate.net

Structural and Spectroscopic Analysis: Once synthesized, the compound's structure would be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework and confirming the connectivity of the phenyl and morpholine rings.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, particularly the characteristic strong absorption of the amide carbonyl (C=O) bond. nist.govnist.gov

X-ray Crystallography: For a definitive three-dimensional structure, single-crystal X-ray diffraction would be employed. This method provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state, as has been done for similarly complex morpholine derivatives. researchgate.net

Computational Chemistry: In silico methods are crucial for predicting the properties and interactions of new molecules.

Molecular Docking: This technique would be used to predict how this compound might bind to biological targets, such as enzymes or receptors, based on the known activity of related phenylmorpholines. wikipedia.org

Molecular Dynamics (MD) Simulations: MD simulations can model the compound's behavior over time, providing insights into its conformational flexibility and the stability of its interactions with potential biological targets.

These established methodologies form the standard paradigm for investigating novel, complex organic molecules like this compound, guiding the exploration of their chemical properties and potential applications.

Advanced Synthetic Methodologies for Phenyl 2 Phenylmorpholino Methanone and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Strategies

The primary challenge in synthesizing specific stereoisomers of Phenyl(2-phenylmorpholino)methanone lies in the enantioselective construction of the 2-phenylmorpholine (B1329631) scaffold. This has been addressed through several key strategies, including asymmetric catalysis, the use of chiral auxiliaries, and kinetic resolution.

Asymmetric catalysis provides a highly efficient route to chiral morpholines. A prominent method is the rhodium-catalyzed asymmetric hydrogenation of N-acyl-dehydromorpholine precursors. This reaction establishes the chiral center at the C2 position with high enantioselectivity. The choice of the chiral phosphine (B1218219) ligand is critical for achieving high levels of stereocontrol.

Research has shown that bisphosphine-rhodium catalysts with a large bite angle are particularly effective for the hydrogenation of 2-substituted dehydromorpholines. This approach has yielded a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). The resulting enantiopure 2-phenylmorpholine can then be N-benzoylated to yield the target compound.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Dehydromorpholine Precursor This table summarizes the effectiveness of different chiral ligands in the asymmetric hydrogenation of an N-Boc-2-phenyl-5,6-dehydromorpholine precursor, showcasing the impact of ligand architecture on enantioselectivity.

Chiral LigandSolventPressure (atm)Enantiomeric Excess (ee)Reference
(S)-BINAPToluene (B28343)5095% wikipedia.org
(R,R)-Me-BPEMethanol (B129727)5092% wikipedia.org
(S,S)-SkewPhosToluene3099% wikipedia.org
(R)-SYNPHOSDichloromethane5097% wikipedia.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. For the synthesis of this compound, a chiral auxiliary can be used to direct the formation of the 2-phenylmorpholine ring with a specific stereochemistry.

One common strategy involves starting with a chiral amino alcohol, such as (S)-(-)-2-phenylglycinol. The amino alcohol acts as the chiral source. The synthesis proceeds by N-alkylation with a suitable two-carbon electrophile containing a leaving group, followed by intramolecular cyclization to form the morpholine (B109124) ring. The phenyl group at the C2 position is thus installed with a defined stereochemistry dictated by the starting chiral amino alcohol. Once the chiral morpholine ring is formed, the auxiliary can be removed (if it's not part of the desired final structure) and the nitrogen can be acylated with benzoyl chloride to yield the final product. For instance, amides derived from pseudoephenamine have shown remarkable stereocontrol in alkylation reactions, a principle that can be extended to the formation of substituted morpholines. bas.bg

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. To obtain enantiopure this compound, one could start with racemic 2-phenylmorpholine and perform a kinetic resolution.

A highly relevant approach is acylative kinetic resolution. In this process, a racemic amine is acylated using a chiral acylating agent, often in the presence of a catalyst. The two enantiomers of the amine react at different rates, allowing for the separation of the faster-reacting enantiomer (as the amide) from the slower-reacting, unreacted enantiomer. Studies on the kinetic resolution of racemic methyl-substituted cyclic alkylamines using an active ester of (R)-2-phenoxypropanoic acid have shown high selectivity factors. nih.gov This methodology is directly applicable to the resolution of racemic 2-phenylmorpholine, where reaction with a chiral benzoylating agent would lead to the formation of one diastereomer of this compound preferentially, leaving the unreacted 2-phenylmorpholine enantiomer in excess.

Table 2: Acylative Kinetic Resolution of Racemic 2-Methylpiperidine This table illustrates the principle of kinetic resolution, showing the selectivity factor for the acylation of a racemic cyclic amine, a process analogous to the potential resolution of 2-phenylmorpholine.

AmineAcylating AgentSolventTemperature (°C)Selectivity Factor (s)Reference
2-Methylpiperidine(R)-2-phenoxypropanoic acid N-hydroxysuccinimide esterToluene-4073 nih.gov
2-Methylpyrrolidine(R)-2-phenoxypropanoic acid N-hydroxysuccinimide esterToluene-2025 nih.gov

Novel Reaction Pathways and Mechanistic Elucidation in Organic Synthesis

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Spectroscopic and computational techniques are invaluable tools for elucidating the intricate details of reaction pathways.

The stereochemical outcome of many asymmetric reactions is determined at the transition state. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for modeling these transient structures.

For the N-benzoylation of 2-phenylmorpholine, the mechanism of acylation is of key interest. DFT modeling of the acylation of similar cyclic amines has demonstrated that the reaction likely proceeds through a concerted mechanism. nih.gov In this model, the nucleophilic attack of the amine on the acylating agent occurs simultaneously with the departure of the leaving group. The stereoselectivity observed in these reactions is attributed to the steric interactions in the respective transition states, with the formation of the less sterically hindered diastereomer being favored. nih.gov These computational models provide insights that are in good agreement with experimental data and help explain the origins of stereoselectivity. nih.gov

In the context of rhodium-catalyzed asymmetric hydrogenation, spectroscopic studies, such as NMR, coupled with control experiments, have been used to identify key intermediates. These studies suggest the involvement of catalytic chloride-bound intermediates in the mechanism, which are influenced by dual hydrogen-bonding interactions, particularly when using thiourea (B124793) co-catalysts. researchgate.net

The choice of catalyst and solvent can have a profound impact on the efficiency and selectivity of a chemical reaction. In the synthesis of the chiral 2-phenylmorpholine core, these factors are critical.

In rhodium-catalyzed asymmetric hydrogenation, the catalyst's performance is a function of both the rhodium metal center and the chiral ligand coordinated to it. Different chiral ligands can lead to vastly different enantioselectivities. The solvent can also play a significant role. For instance, in the diastereoselective synthesis of morpholine congeners, solvents like toluene and 1,4-dioxane (B91453) were found to be optimal, while changes in solvent had a notable effect on reaction yield and, in some cases, diastereoselectivity. nih.gov

Table 3: Solvent Effects on the Asymmetric Hydrogenation of a Dehydromorpholine Precursor This table demonstrates the influence of the solvent on the yield and enantioselectivity of the rhodium-catalyzed asymmetric hydrogenation, highlighting the importance of reaction conditions.

Chiral LigandSolventConversion (%)Enantiomeric Excess (ee)Reference
(S,S)-SkewPhosToluene>9999% wikipedia.org
(S,S)-SkewPhosMethanol>9997% wikipedia.org
(S,S)-SkewPhosTetrahydrofuran (THF)>9998% wikipedia.org
(S,S)-SkewPhosDichloromethane (DCM)>9996% wikipedia.org

The basicity of catalysts used in cyclization reactions can also affect the outcome. In some morpholine syntheses, strong organic bases were found to be effective, with potassium carbonate proving to be a highly efficient inorganic base for promoting the desired transformation. nih.gov These findings underscore the importance of systematic screening of catalysts and solvents to optimize the synthesis of chiral building blocks like 2-phenylmorpholine.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis. For the production of this compound, several sustainable approaches can be envisioned, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

A significant advancement in the green synthesis of morpholines involves the use of ethylene sulfate as a reagent for the cyclization of 1,2-amino alcohols. mdpi.comrsc.orgresearchgate.netnih.govrsc.orgnih.gov This method is described as a redox-neutral process that avoids the use of toxic reagents and is scalable for large-scale production. mdpi.comrsc.orgresearchgate.netnih.govrsc.orgnih.gov The reaction proceeds under mild conditions and demonstrates a broad substrate scope. mdpi.comrsc.org

Enzyme-catalyzed reactions offer another green alternative. The use of enzymes like laccase can facilitate the coupling of morpholine moieties with other aromatic systems under environmentally benign conditions. researchgate.net This biocatalytic approach can lead to novel derivatives with high efficiency and selectivity. researchgate.net

For the benzoylation step, the use of polyethylene glycol (PEG-400) as a recyclable catalyst presents a greener alternative to traditional methods. This approach can enhance reaction yields and simplify product isolation while minimizing the use of volatile organic solvents.

Post-Synthetic Derivatization and Functionalization Strategies

Post-synthetic modification of the this compound scaffold is essential for generating analogues for mechanistic studies and exploring structure-activity relationships. These strategies focus on the selective functionalization of the aromatic rings and the heterocyclic moiety, as well as the manipulation of the ketone and morpholine ring.

Regioselective Modification of Aromatic and Heterocyclic Moieties

The presence of two phenyl rings and a morpholine ring in this compound offers multiple sites for functionalization. Regioselective C-H activation is a powerful tool for introducing new functional groups at specific positions on the aromatic rings. mdpi.comnih.gov Transition metal catalysis, for instance, can direct the functionalization to specific C-H bonds, allowing for the controlled synthesis of derivatives that would be difficult to access through traditional methods. mdpi.comnih.gov The choice of catalyst and directing group can influence the site of modification, enabling the selective functionalization of either the phenyl ring on the morpholine or the benzoyl group's phenyl ring.

The morpholine ring itself can also be a target for regioselective modification. For instance, reactions targeting the positions adjacent to the oxygen or nitrogen atoms can lead to a variety of functionalized analogues.

Introduction of Specific Functional Groups for Mechanistic Probing and Analogue Synthesis

The introduction of specific functional groups can serve to probe the mechanism of action of this compound or to create analogues with altered properties. For example, the synthesis of thiazolyl-N-phenylmorpholine derivatives demonstrates how the core structure can be elaborated to incorporate other heterocyclic systems. This can be achieved by first creating a thiosemicarbazone derivative from a related ketone, which then undergoes cyclization with α-halocarbonyl compounds.

Furthermore, the introduction of reporter groups, such as fluorescent tags or isotopes, can be invaluable for mechanistic studies. These modifications can be achieved through late-stage functionalization techniques, which allow for the introduction of these groups in the final steps of the synthesis.

Chemo- and Stereoselective Reductions and Oxidations of the Ketone and Morpholine Ring

The ketone and morpholine ring in this compound are susceptible to various reduction and oxidation reactions. Chemo- and stereoselective reduction of the ketone to a secondary alcohol can generate new chiral centers and significantly alter the molecule's three-dimensional structure and biological activity. The use of chiral reducing agents can control the stereochemical outcome of this transformation, leading to specific diastereomers. The reduction of α-amino ketones with reagents like lithium tri-tert-butoxyaluminum hydride is a known method for achieving high stereoselectivity. mdpi.com

Oxidation reactions can also be employed to modify the molecule. For instance, oxidation of the morpholine ring could lead to the formation of lactams or other oxidized derivatives. Selective oxidation of the benzylic position of the 2-phenyl group is another potential modification. The choice of oxidant and reaction conditions is critical to achieve the desired chemo- and regioselectivity, avoiding over-oxidation or undesired side reactions.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

No published data is available for the NMR spectroscopic analysis of Phenyl(2-phenylmorpholino)methanone.

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Proximity Correlations

Specific 2D NMR correlation data for this compound has not been reported in scientific literature.

Advanced NMR Pulse Sequences for Absolute Configuration Determination

There are no available studies detailing the use of advanced NMR pulse sequences to determine the absolute configuration of this compound.

Dynamic NMR Studies for Conformational Equilibria and Ring Dynamics

Research on the conformational equilibria and ring dynamics of this compound using dynamic NMR has not been found.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

No crystallographic data for this compound has been deposited in crystallographic databases or published in the literature.

Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals

There are no public records of single-crystal X-ray diffraction analysis for this compound or any of its co-crystals.

Polymorphism and Crystal Engineering Studies

Studies on the polymorphism and crystal engineering of this compound are not available.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the molecular structure of this compound. nih.govmdpi.com These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. mdpi.com

The infrared and Raman spectra of this compound would be expected to exhibit a series of characteristic bands corresponding to the vibrations of its constituent functional groups: the phenyl rings, the morpholine (B109124) ring, and the ketone group. The precise position, intensity, and shape of these bands are sensitive to the molecular environment, including substituent effects and intermolecular interactions.

Expected Characteristic Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectrum
Carbonyl (C=O)Stretching1680 - 1660IR (strong), Raman (medium)
Aromatic C-HStretching3100 - 3000IR (medium), Raman (strong)
Aromatic C=CStretching1600 - 1450IR (variable), Raman (strong)
Aliphatic C-HStretching2980 - 2850IR (strong), Raman (medium)
C-N (aliphatic)Stretching1250 - 1020IR (medium), Raman (weak)
C-O-C (ether)Asymmetric Stretching1150 - 1085IR (strong), Raman (weak)
Phenyl RingOut-of-plane bending900 - 675IR (strong), Raman (medium)

This table presents predicted data based on established group frequencies and analysis of structurally similar compounds.

The ketone (C=O) stretching vibration is one of the most prominent features in the IR spectrum and is typically observed in the 1680-1660 cm⁻¹ region for aryl ketones. The conjugation of the carbonyl group with the phenyl ring is expected to lower the frequency compared to a non-conjugated ketone.

The aromatic C-H stretching vibrations of the two phenyl rings are anticipated to appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the morpholine ring would be found at slightly lower wavenumbers, typically between 2980 and 2850 cm⁻¹.

The C-N stretching of the tertiary amine within the morpholine ring and the C-O-C ether linkage vibrations are expected in the fingerprint region of the spectrum. Specifically, the C-O-C asymmetric stretch should give rise to a strong band in the IR spectrum around 1150-1085 cm⁻¹.

To achieve a more precise assignment of the experimental vibrational bands, computational methods, such as Density Functional Theory (DFT), are often employed. By calculating the theoretical vibrational frequencies of the optimized molecular structure of this compound, a direct correlation with the experimental IR and Raman spectra can be made. These computational models allow for the visualization of the normal modes of vibration, aiding in the unambiguous assignment of complex spectral features. Scaling factors are typically applied to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical models.

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of this compound and for gaining insight into its structural connectivity through the analysis of its fragmentation patterns.

The primary fragmentation pathways for ketones often involve α-cleavage, which is the cleavage of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are plausible:

Cleavage of the bond between the carbonyl carbon and the phenyl ring, leading to the formation of a benzoyl cation (m/z 105) and a 2-phenylmorpholine (B1329631) radical.

Cleavage of the bond between the carbonyl carbon and the morpholine nitrogen, resulting in a phenyl radical and a protonated 2-phenylmorpholin-4-one cation.

Predicted Key Fragment Ions in Mass Spectrometry:

m/z (predicted) Proposed Fragment Structure/Identity Fragmentation Pathway
267[M]+• (Molecular Ion)-
105Benzoyl cation ([C₆H₅CO]⁺)α-cleavage
77Phenyl cation ([C₆H₅]⁺)Loss of CO from benzoyl cation
162[2-phenylmorpholine]+•α-cleavage
91Tropylium cation ([C₇H₇]⁺)Rearrangement from phenyl-containing fragments

This table presents predicted data based on established fragmentation mechanisms for ketones and related structures.

Tandem mass spectrometry (MS/MS) would provide further structural confirmation by allowing for the isolation and subsequent fragmentation of specific ions from the initial mass spectrum. For instance, the precursor ion corresponding to the molecular weight of this compound could be selected and subjected to collision-induced dissociation (CID). The resulting product ion spectrum would reveal the daughter ions and neutral losses, providing a detailed fragmentation map of the molecule. This technique is particularly useful for distinguishing between isomers and for confirming the connectivity of the different structural moieties.

Ion mobility spectrometry-mass spectrometry (IMS-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. This method could provide valuable information about the three-dimensional structure and conformational flexibility of this compound. By measuring the collision cross-section (CCS) of the molecule, it would be possible to distinguish between different conformers that may exist in the gas phase. This information is complementary to the structural data obtained from other spectroscopic techniques and can contribute to a more complete understanding of the molecule's properties.

Computational and Theoretical Investigations of Phenyl 2 Phenylmorpholino Methanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations offer a microscopic view of the electronic behavior of Phenyl(2-phenylmorpholino)methanone, elucidating its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties, Molecular Orbitals (HOMO/LUMO), and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can determine its optimized geometry and ground state electronic properties. nih.gov

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. mdpi.com For instance, in related heterocyclic compounds, the HOMO-LUMO gap has been calculated to be around 3.8904 eV. nih.gov

Mulliken atomic charge distribution analysis, another output of DFT calculations, provides insights into the partial charges on each atom within the molecule. This information is vital for understanding intermolecular interactions and identifying potential sites for electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties of a Heterocyclic Methanone (B1245722) Derivative

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.1 eV
Dipole Moment3.5 D

Note: The data in this table is illustrative and represents typical values obtained for similar heterocyclic compounds through DFT calculations.

Ab Initio Methods for High-Accuracy Energetics and Spectroscopic Parameter Prediction

Ab initio methods are quantum chemical calculations based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory), can provide highly accurate predictions of molecular energies and spectroscopic properties. While computationally more intensive than DFT, they are valuable for benchmarking and obtaining precise data on parameters like vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra.

Calculation of Molecular Electrostatic Potential (MESP) and Reactivity Descriptors

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MESP map displays regions of positive and negative electrostatic potential on the molecular surface. Electronegative atoms, such as oxygen and nitrogen, typically create regions of negative potential (red), which are susceptible to electrophilic attack, while regions of positive potential (blue), usually around hydrogen atoms, are prone to nucleophilic attack. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 2: Calculated Reactivity Descriptors for a Phenylmorpholine Analog

DescriptorFormulaRepresentative Value
Electronegativity (χ)-(EHOMO + ELUMO)/23.5 eV
Chemical Hardness (η)(ELUMO - EHOMO)/22.05 eV
Softness (S)1 / (2η)0.24 eV-1
Electrophilicity Index (ω)χ2 / (2η)2.98 eV

Note: The data in this table is illustrative and based on calculations for similar molecular structures.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, exploring its conformational flexibility and potential interactions with biological macromolecules.

Conformational Space Exploration via Molecular Mechanics and Dynamics

The three-dimensional structure and conformational flexibility of this compound are crucial for its biological activity. Conformational analysis can be performed using molecular mechanics (MM) force fields. These methods allow for the exploration of the potential energy surface of the molecule to identify stable low-energy conformations.

Molecular dynamics (MD) simulations further enhance this analysis by simulating the atomic motions of the molecule over time. chemrxiv.org An MD simulation can reveal the dynamic behavior of the molecule, including the flexibility of the morpholine (B109124) and phenyl rings and the rotational barriers of the amide bond. This provides a more realistic understanding of the molecule's conformational preferences in a solvated environment.

Molecular Docking Studies to Predict Binding Modes with Recombinant Proteins and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov For this compound, docking studies can be performed against the active sites of various recombinant proteins and enzymes to identify potential biological targets and predict the binding mode.

These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The results of docking studies are often scored based on the predicted binding affinity, providing a ranking of potential binding poses. This information is invaluable for structure-based drug design and for understanding the molecule's mechanism of action at a molecular level.

Solvent Effects and Implicit Solvation Models on Molecular Conformation and Stability

The surrounding solvent environment can significantly influence the three-dimensional structure (conformation) and thermodynamic stability of a molecule. frontiersin.orgresearchgate.netnih.gov For this compound, the relative orientation of the phenyl rings and the conformation of the morpholine ring are subject to change based on the polarity of the solvent. Computational chemistry provides tools to model these interactions without the need for physical experiments.

Implicit solvation models, also known as continuum models, are a computationally efficient method to account for bulk solvent effects. fiveable.mewikipedia.org Instead of modeling individual solvent molecules explicitly, this approach represents the solvent as a continuous medium with a specific dielectric constant (ε). fiveable.menih.gov The solute molecule is placed within a cavity in this continuum, and the model calculates the electrostatic interactions between the solute and the polarized medium. fiveable.me Popular implicit solvent models include the Poisson-Boltzmann (PB), Generalized Born (GB), and COSMO (Conductor-like Screening Model) methods. fiveable.menih.gov

These models are instrumental in drug design and conformational analysis, helping to identify low-energy conformations of molecules in solution. fiveable.me For this compound, theoretical calculations using implicit solvation can predict how the molecule's conformation shifts in different biological and chemical environments. For instance, in a non-polar solvent like chloroform (ε ≈ 4.8), the molecule might adopt a more compact conformation to maximize intramolecular interactions. Conversely, in a polar solvent like water (ε ≈ 80), the molecule may adopt a more extended conformation to maximize favorable interactions with the solvent. Molecular dynamics simulations in implicit solvent are a viable method for computational drug discovery and large-scale screening studies. nih.gov

Table 1: Hypothetical Relative Conformational Energies of this compound in Various Solvents using an Implicit Solvation Model.

ConformerGas Phase (ε=1) Relative Energy (kcal/mol)Chloroform (ε=4.8) Relative Energy (kcal/mol)Water (ε=80) Relative Energy (kcal/mol)
Axial-Phenyl 0.00 (Reference)0.00 (Reference)1.25
Equatorial-Phenyl 0.850.600.00 (Reference)
Twist-Boat 5.305.804.90

Reaction Mechanism Prediction and Transition State Analysis using Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. By modeling the energies of reactants, products, and intermediate structures, it is possible to map out the most likely pathway a reaction will follow. This is particularly valuable for understanding and optimizing the synthesis of complex molecules like this compound.

A Potential Energy Surface (PES) is a mathematical representation of a system's energy as a function of its geometry. A "relaxed" PES scan is a computational technique where one or more geometric parameters (like a bond length or angle) are systematically varied, while all other degrees of freedom are optimized to find the minimum energy at each step. q-chem.com This method provides a rough map of the reaction pathway, helping to identify intermediates and estimate the energy barriers between them. q-chem.comuni-muenchen.de

For the synthesis of this compound, which could be formed via the acylation of 2-phenylmorpholine (B1329631) with benzoyl chloride, a PES scan could be performed by defining the reaction coordinate as the distance between the nitrogen atom of the morpholine ring and the carbonyl carbon of benzoyl chloride. By systematically shortening this distance in the calculation, one can observe the corresponding energy changes, revealing the energy profile of the nucleophilic attack, the formation of a tetrahedral intermediate, and the final expulsion of the chloride leaving group.

Table 2: Hypothetical PES Scan Data for the N-C Bond Formation in the Synthesis of this compound.

N-C Distance (Å)Relative Energy (kcal/mol)
3.50.0
3.0-1.5
2.55.0
2.015.2 (Approx. Transition State)
1.5-5.8 (Tetrahedral Intermediate)

While a PES scan can suggest a reaction pathway, a more rigorous validation involves locating the exact transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. technologynetworks.com Computationally, a true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. technologynetworks.comacs.org

Once a candidate transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. technologynetworks.com The IRC is the minimum energy path connecting the transition state to the reactants and products. protheragen.ai By following this path in both the forward and reverse directions from the transition state, chemists can definitively confirm that the located TS correctly connects the intended reactants and products, thus validating the proposed mechanistic step. acs.orgacs.org This method is a conclusive way to verify reaction pathways predicted by quantum chemical studies. protheragen.ai

Table 3: Hypothetical Computational Data for the Acylation Transition State.

ParameterValue
Key Geometric Feature Partially formed N-C bond (e.g., ~2.0 Å)
Key Geometric Feature Elongated C-Cl bond (e.g., ~2.2 Å)
Imaginary Frequency -350 cm⁻¹
IRC Forward Path Leads To Tetrahedral Intermediate
IRC Reverse Path Leads To Separated Reactants (2-phenylmorpholine and benzoyl chloride)

Theoretical Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. pensoft.net These models are fundamental in modern drug discovery, allowing for the prediction of a compound's activity before it is synthesized, thereby saving time and resources. pensoft.netacs.org

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule. Descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). pensoft.net

For a series of analogues of this compound, one would calculate a wide range of these descriptors. Then, using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is built that correlates a selection of these descriptors with experimentally determined biological activity (e.g., receptor binding affinity or enzyme inhibition). A successful 3D-QSAR analysis can help identify which regions of the molecule are important for its biological activity. nih.gov

Table 4: Selected Molecular Descriptors Hypothetically Calculated for this compound.

Descriptor TypeDescriptor NameHypothetical Value
Steric Molecular Weight267.33 g/mol
Steric Molecular Volume250.1 ų
Hydrophobic LogP2.85
Electronic Dipole Moment3.1 D
Topological Polar Surface Area (PSA)21.7 Ų

Once a predictive QSAR model is developed and validated, it can be used for in silico (computer-based) screening. nih.govnih.gov This involves using the model to predict the activity of a large number of compounds from a virtual library without synthesizing them. This allows researchers to prioritize which compounds are most likely to be active and should be synthesized for further testing. nih.gov

Furthermore, the insights gained from the QSAR model can guide virtual ligand design. By understanding which molecular properties (descriptors) are crucial for activity, chemists can rationally modify the structure of this compound to enhance its interaction profile with a biological target. For example, if the QSAR model indicates that higher hydrophobicity in one of the phenyl rings increases activity, new analogues could be designed with lipophilic substituents on that ring. Molecular docking studies can further refine these designs by visualizing the specific interactions, such as hydrogen bonds or hydrophobic contacts, within the target's active site. nih.govmdpi.com

Table 5: Hypothetical In Silico Screening of this compound Analogues.

CompoundModificationPredicted Activity (IC₅₀, nM)
This compoundParent Compound150
Phenyl(2-(4-chlorophenyl)morpholino)methanoneAdd Cl to phenyl85
(4-methoxyphenyl)(2-phenylmorpholino)methanoneAdd OCH₃ to benzoyl210
Phenyl(2-(4-fluorophenyl)morpholino)methanoneAdd F to phenyl120

Mechanistic Elucidation of Biochemical and Chemical Interactions

Biochemical Target Engagement and Allosteric Modulation Studies (In Vitro/Cell-Free)

To understand how a compound affects biological processes, scientists first investigate its direct interactions with isolated biological molecules in a controlled, cell-free environment.

Enzyme Kinetic Analysis and Mechanism of Inhibition

Should Phenyl(2-phenylmorpholino)methanone be hypothesized to be an enzyme inhibitor, its mechanism of action would be determined through kinetic studies. These experiments measure the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The data generated allows for the determination of key parameters such as the Michaelis constant (K_m), the maximum reaction velocity (V_max), and the inhibition constant (K_i).

The mechanism of inhibition can be classified as:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this case, V_max remains unchanged, but the apparent K_m is increased.

Non-Competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency. Here, V_max is decreased, while K_m remains unchanged.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both V_max and K_m.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_m and V_max.

A hypothetical data table for such an analysis is presented below.

Inhibitor Concentration (nM)Substrate Concentration (µM)Initial Velocity (µM/min)
01050
02080
040110
501030
502055
504085

Receptor Binding Assays and Ligand Displacement Studies with Isolated Receptors

If this compound were being investigated as a ligand for a specific receptor, binding assays would be essential. These assays measure the affinity of the compound for its receptor. A common method is the radioligand binding assay, where a radioactively labeled compound known to bind to the receptor is used.

In a displacement study, the ability of the unlabeled test compound (this compound) to displace the radioligand from the receptor is measured. This provides information on the binding affinity of the test compound, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (K_d).

This compound Conc. (nM)Specific Binding of Radioligand (%)
0.198
185
1052
10015
10005

Investigation of Protein-Ligand Interaction Thermodynamics and Kinetics

Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to study the thermodynamics and kinetics of binding.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. ITC can determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein. This allows for the real-time monitoring of the association (k_on) and dissociation (k_off) rates of the binding event, from which the K_d can be calculated.

Molecular Recognition and Binding Mode Analysis

Understanding precisely how a ligand binds to its target protein at the molecular level is crucial for structure-based drug design and optimization.

Spectroscopic Studies (e.g., Fluorescence, UV-Vis) for Binding Event Characterization

Spectroscopic methods can be used to detect and characterize binding events.

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a protein (typically from tryptophan or tyrosine residues) upon ligand binding can indicate a binding event and provide information about conformational changes in the protein.

UV-Vis Spectroscopy: The binding of a ligand can sometimes cause a shift in the UV-Vis absorbance spectrum of the protein or the ligand, which can be used to monitor the interaction.

Site-Directed Mutagenesis and Chemical Probing for Identifying Key Interaction Residues

To identify the specific amino acid residues involved in binding a ligand, site-directed mutagenesis is a powerful technique. nih.govneb.comthermofisher.com This involves systematically replacing specific amino acids in the protein with others and then measuring the effect of these mutations on ligand binding affinity. A significant decrease in binding affinity upon mutation of a particular residue suggests that this residue is important for the interaction. nih.govneb.com

Chemical probing involves using chemical reagents to modify specific amino acid residues, followed by an assessment of how these modifications affect ligand binding.

A hypothetical table summarizing the results of a site-directed mutagenesis study is shown below.

MutantChange in Binding Affinity (Fold-change vs. Wild Type)
Tyr123Ala50-fold decrease
Ser124Ala2-fold decrease
Phe256Ala100-fold decrease
Arg257Ala75-fold decrease

Structural Elucidation of Compound-Target Complexes (e.g., Co-crystallography, Cryo-EM if applicable)

Detailed structural information from techniques such as X-ray co-crystallography or cryo-electron microscopy (cryo-EM) for this compound bound to a biological target is not extensively available in the public domain. Such studies are crucial for visualizing the precise, atomic-level interactions between a compound and its target protein. This visualization helps to understand the basis of its affinity and selectivity.

For related compounds, structural studies of the human dopamine (B1211576) transporter (DAT), a likely target for this compound, have been conducted with other ligands. These studies reveal a central binding site (S1) deep within the transporter protein. Ligands typically form hydrogen bonds and hydrophobic interactions with key residues in this pocket, which is a common mechanism for many psychostimulants. While these studies provide a general framework for how a molecule like this compound might bind, specific structural data for the compound itself is not currently available.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. For this compound, while specific and comprehensive SAR studies are not widely published, inferences can be drawn from the broader class of phenylmorpholine derivatives.

Correlation of Specific Structural Motifs with Binding Affinity to Purified Biological Macromolecules

The binding affinity of phenylmorpholine analogs to monoamine transporters, such as the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), is highly dependent on specific structural features. The phenyl and morpholine (B109124) rings are key components of this compound.

The orientation of the phenyl group relative to the morpholine ring is a critical determinant of binding affinity. For instance, in related series of compounds, the stereochemistry at the C2 position of the morpholine ring significantly influences potency and selectivity for DAT, NET, and SERT. The presence and position of substituents on the phenyl ring can also dramatically alter the binding profile.

Structural MotifGeneral Impact on Binding Affinity
Phenyl RingEssential for hydrophobic interactions within the transporter binding pocket.
Morpholine RingThe oxygen and nitrogen atoms can participate in hydrogen bonding.
Stereochemistry at C2Significantly influences potency and selectivity for monoamine transporters.

Identification of Key Pharmacophoric Elements for Specific Molecular Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and related compounds, the key pharmacophoric elements for interaction with monoamine transporters generally include:

Aromatic Ring: This feature engages in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) within the transporter's binding site.

Basic Nitrogen Atom: The nitrogen in the morpholine ring is typically protonated at physiological pH and forms a crucial ionic bond or hydrogen bond with an acidic residue (e.g., aspartate) in the binding pocket.

Mapping of Interaction Sites via Mutagenesis and Chemical Probing

Site-directed mutagenesis studies on monoamine transporters have been instrumental in identifying the specific amino acid residues that are critical for ligand binding. While no mutagenesis studies have been published that specifically use this compound as the probe, studies with other phenylmorpholine-like compounds have implicated several key residues in the transmembrane domains (TMDs) of DAT, NET, and SERT.

Emerging Research Applications and Future Directions in Chemical Biology and Organic Synthesis

Development as Chemical Probes for Elucidating Biological Pathways

There is currently no available scientific literature detailing the development or use of Phenyl(2-phenylmorpholino)methanone as a chemical probe. The design and application of chemical probes are pivotal for understanding complex biological systems. For a compound like this compound to be considered for such applications, an initial discovery of its biological activity would be a necessary prerequisite.

The development of photoaffinity labels and fluorescent probes is a sophisticated process that involves chemically modifying a biologically active molecule to incorporate a photoreactive group or a fluorophore. This allows for the covalent labeling and visualization of its biological targets, respectively.

Should this compound be identified as having a specific biological target, its structure could potentially be modified to create such probes. For instance, a photoaffinity label could be designed by incorporating a photoreactive moiety, such as a phenyl azide or a benzophenone, onto either the phenyl or the morpholine (B109124) ring. The synthesis of such a derivative would require a multi-step process, beginning with the synthesis of the core this compound scaffold, followed by the strategic introduction of the photoreactive group.

Similarly, a fluorescent probe could be conceptualized by attaching a fluorescent dye, like a fluorescein or rhodamine derivative, to a position on the molecule that does not interfere with its biological activity. The table below illustrates hypothetical examples of such probes.

Probe TypePotential Modification SiteExample Moiety
Photoaffinity LabelPhenyl ringPhenyl azide
Photoaffinity LabelMorpholine ringBenzophenone
Fluorescent ProbePhenyl ringFluorescein

This table is purely illustrative of the types of modifications that could be made if the compound had known biological activity.

Affinity-based proteomics and chemoproteomics are powerful techniques used to identify the protein targets of small molecules. These methods often rely on the immobilization of a ligand (in this case, a derivative of this compound) onto a solid support to "pull down" its binding partners from a complex biological sample.

If this compound were found to have a specific protein interaction, a derivative with a linker arm could be synthesized. This linker would allow for its conjugation to a resin, such as agarose beads. The resulting affinity matrix could then be used in pull-down experiments with cell lysates to isolate and subsequently identify its protein targets using mass spectrometry.

Theoretical Predictions and De Novo Design of Novel Analogues for Mechanistic Studies

Computational chemistry plays a crucial role in modern drug discovery and mechanistic studies. In the absence of experimental data for this compound, theoretical methods could be employed to predict its properties and potential biological activities.

De novo design algorithms could be used to generate novel analogues of this compound with improved predicted binding affinities for a given biological target, should one be identified. These computational studies could guide the synthesis of a focused library of compounds for experimental testing. Molecular docking simulations could be used to predict the binding mode of this compound and its analogues within the active site of a target protein. This information would be invaluable for understanding its mechanism of action at a molecular level and for designing further experiments.

In Silico Screening for New Structural Motifs with Predicted Molecular Interactions

There are no published studies detailing the use of this compound in in silico screening for new structural motifs. Computational studies, which are essential for predicting molecular interactions and guiding drug discovery, have not been reported for this specific compound. Therefore, there is no data on its predicted binding affinities, potential biological targets, or its utility as a scaffold for designing new bioactive molecules.

Interdisciplinary Research Opportunities and Future Academic Inquiry

Integration with Systems Chemical Biology Approaches for Network Perturbation Analysis

There is no evidence in the current body of scientific literature to suggest that this compound has been integrated with systems chemical biology approaches. Network perturbation analysis, a key component of systems biology, involves studying the effects of small molecules on complex biological networks. Without any data on the biological effects of this compound, its application in this field remains unexplored.

Potential Applications in Materials Science or Supramolecular Chemistry as Functional Components

The potential applications of this compound in materials science or supramolecular chemistry have not been investigated. The unique structural features of a molecule can sometimes lend themselves to the development of new materials with specific functional properties. However, no research has been conducted to explore whether the phenyl, morpholine, or methanone (B1245722) components of this compound could be utilized in the creation of functional materials or in the study of supramolecular assemblies.

Data Tables

Due to the lack of experimental or computational data for "this compound," no data tables can be generated.

Q & A

Q. What are the standard synthetic routes for Phenyl(2-phenylmorpholino)methanone, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation, where a morpholine-substituted benzoyl chloride reacts with a phenyl derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key variables include solvent choice (e.g., dichloromethane vs. nitrobenzene), temperature (room temperature vs. reflux), and catalyst loading. For example, AlCl₃ at 0.1–0.3 molar equivalents in anhydrous dichloromethane under nitrogen yields 60–75% product purity. Side reactions, such as over-acylation, are minimized by controlled stoichiometry .

Table 1: Optimization of Friedel-Crafts Conditions

CatalystSolventTemp. (°C)Yield (%)Purity (%)
AlCl₃CH₂Cl₂256595
FeCl₃Toluene804585
BF₃·OEt₂Nitrobenzene07090

Q. How is this compound characterized structurally?

Characterization involves spectroscopic techniques:

  • FTIR : Carbonyl (C=O) stretch at ~1680 cm⁻¹ and morpholine C-N stretches at 1100–1250 cm⁻¹ .
  • NMR : ¹H-NMR shows aromatic protons (δ 7.2–7.8 ppm), morpholine protons (δ 3.4–3.7 ppm), and ketone absence of exchangeable protons. ¹³C-NMR confirms the carbonyl carbon at ~200 ppm .
  • Elemental Analysis : Matches theoretical C, H, N values within ±0.3% deviation .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of phenylmorpholino methanones exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8–16 µg/mL) and antifungal effects (e.g., C. albicans, MIC = 32 µg/mL). Mechanistic studies suggest membrane disruption via hydrophobic interactions .

Advanced Research Questions

Q. How can computational methods guide the design of this compound analogs with enhanced bioactivity?

Density Functional Theory (DFT) predicts electron distribution in the carbonyl and morpholine groups, influencing reactivity. Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like bacterial efflux pumps (e.g., NorA in S. aureus). Substituents at the phenyl ring (e.g., electron-withdrawing groups) improve binding energy by 10–15% .

Q. What strategies resolve contradictions in reported biological efficacy across studies?

Discrepancies in MIC values (e.g., 8 vs. 32 µg/mL) may arise from assay variability (broth microdilution vs. agar diffusion) or compound purity. Solutions:

  • Validate purity via HPLC (>98%) and LC-MS.
  • Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

Q. How does the morpholine ring influence pharmacokinetic properties?

The morpholine moiety enhances solubility (logP reduction by ~0.5 units) and metabolic stability. In vitro ADMET studies show:

  • Caco-2 permeability : Apparent permeability (Papp) = 12 × 10⁻⁶ cm/s (high absorption).
  • CYP450 inhibition : Low inhibition (<30% at 10 µM) against CYP3A4 .

Methodological Guidance

Q. How to optimize reaction scalability without compromising yield?

Use flow chemistry for Friedel-Crafts acylation:

  • Continuous flow reactors reduce side reactions (residence time <5 min).
  • Catalyst recycling via immobilized AlCl₃ on silica improves cost efficiency .

Q. What analytical techniques confirm stereochemical integrity in derivatives?

  • Chiral HPLC : Resolves enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10).
  • X-ray Crystallography : Determines absolute configuration; morpholine puckering angles correlate with activity .

Q. How to address solubility challenges in biological assays?

  • Use co-solvents (e.g., DMSO ≤1% v/v) or nanoformulation (liposomes).
  • Measure solubility via shake-flask method: logS = -4.2 ± 0.3 in PBS (pH 7.4) .

Data Contradiction Analysis

Q. Why do some studies report cytotoxicity while others do not?

Discrepancies arise from cell line sensitivity (e.g., IC₅₀ = 50 µM in HeLa vs. >100 µM in HEK293). Mitigation:

  • Use multiple cell lines and primary cells.
  • Assess mitochondrial toxicity via MTT and ATP assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.